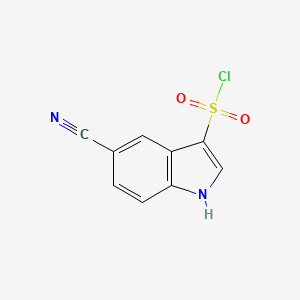

5-Cyano-1h-indole-3-sulfonyl chloride

Description

Properties

Molecular Formula |

C9H5ClN2O2S |

|---|---|

Molecular Weight |

240.67 g/mol |

IUPAC Name |

5-cyano-1H-indole-3-sulfonyl chloride |

InChI |

InChI=1S/C9H5ClN2O2S/c10-15(13,14)9-5-12-8-2-1-6(4-11)3-7(8)9/h1-3,5,12H |

InChI Key |

FRXYJHWXCYWFBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-1h-indole-3-sulfonyl chloride typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of 5-Cyano-1h-indole-3-sulfonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Functional Group Reactivity and Key Reaction Pathways

5-Cyano-1H-indole-3-sulfonyl chloride (CAS: 1092351-48-8) combines a reactive sulfonyl chloride group at the C-3 position and a cyano group at the C-5 position of an indole framework. These substituents enable diverse reactivity patterns, primarily through nucleophilic substitution and electrophilic interactions.

-

Sulfonyl Chloride Reactivity : The SO₂Cl moiety undergoes nucleophilic substitution with hydroxyl, amine, or carboxylate groups, forming sulfonamides, sulfonic esters, or sulfonates. This reactivity is exploited in synthesizing biologically active derivatives, such as indolesulfonamides with potential antiviral or anticancer properties .

-

Cyano Group Influence : The electron-withdrawing cyano group at C-5 enhances the indole’s electrophilic character, particularly at the C-2/C-3 positions, facilitating cycloaddition reactions or electrophilic substitutions .

Nucleophilic Substitution at Sulfonyl Chloride

The SO₂Cl group reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonic esters. For example:

-

Sulfonamide Formation : Treatment with NH₂OH·HCl and pyridine in methanol yields oximes, which undergo acetylation to form substituted indolesulfonamides .

-

Electrophilic Substitution : The electron-deficient indole ring facilitates reactions at the C-2/C-3 positions, such as cycloadditions (e.g., Diels-Alder) or alkylation .

Cyanide Group Participation

The cyano group enables:

-

Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.

-

Cross-Coupling : Participation in reactions like Stille or Suzuki couplings if functionalized .

Medicinal Chemistry

Derivatives exhibit biological activity, including:

-

Antiviral Properties : Phenylsulfonylindole analogs inhibit HIV-1 reverse transcriptase (e.g., L-737,126) .

-

Anticancer Agents : Sulfonamides derived from this compound show anti-proliferative effects .

Electrochemical Studies

Indole-based sulfonamides display redox activity, with parameters like heterogeneous electron transfer rate constants (kₛ) and surface coverage (Γ*) determined via cyclic voltammetry .

Structural Comparisons

| Compound | Structure | Key Differences |

|---|---|---|

| 5-Cyano-1H-indole-3-sulfonyl chloride | Indole + SO₂Cl (C-3) + CN (C-5) | Combines high reactivity at both substituents for diverse synthetic applications. |

| 7-Cyano-1H-indole-3-sulfonyl chloride | SO₂Cl (C-3) + CN (C-7) | Shifted cyano position alters regioselectivity in nucleophilic/electrophilic reactions. |

| 1H-Indole-3-sulfonyl chloride | SO₂Cl (C-3) | Lacks cyano group, limiting reactivity to sulfonamide formation. |

Reaction Optimization and Additives

-

Nucleophilic Additives : Tetraalkylammonium iodides (e.g., Bu₄NI) enhance cyclization efficiency by displacing alkyl groups during nucleophilic substitutions .

-

Catalysts : Au(I)/Ag(I) salts or photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) enable sulfonyl migration or cyclization under blue LED irradiation .

Scientific Research Applications

5-Cyano-1H-indole-3-sulfonyl chloride is a chemical compound with a molecular formula of C9H6ClN2O2S, composed of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. It is a sulfonyl chloride derivative of indole, characterized by a cyano group at the 5-position and a sulfonyl functionality, making it a valuable intermediate in organic synthesis. The presence of the cyano group enhances its reactivity, especially in nucleophilic substitution reactions.

Scientific Research Applications

5-Cyano-1H-indole-3-sulfonyl chloride is used in pharmaceutical chemistry as a building block for synthesizing various compounds. Research indicates that compounds derived from it exhibit various biological activities, with indole derivatives known for their potential pharmacological properties. Studies have focused on its interactions with biological targets.

This compound's uniqueness lies in the combination of a reactive sulfonyl chloride and a cyano group, enabling diverse synthetic pathways and potential applications in medicinal chemistry.

Use in Synthesis

5-Cyano-1H-indole-3-sulfonyl chloride is a versatile building block in synthetic organic chemistry. It is used in the synthesis of diverse heterocyclic compounds . The compound is reacted with other chemicals to create new derivatives, which are then tested for biological or pharmacological activities.

Alternative Compounds

Several compounds share structural similarities with 5-cyano-1H-indole-3-sulfonyl chloride:

- 7-Cyano-1H-indole-3-sulfonyl chloride Similar indole structure with cyano at position 7, but the different position of cyano group affects reactivity.

- 1H-Indole-3-sulfonyl chloride Lacks cyano group and only contains sulfonyl chloride. It has a simpler structure and is used for different applications.

- 5-Fluoroindole It is a fluorine-substituted indole with no sulfonyl group, exhibiting unique biological activity due to fluorine.

Mechanism of Action

The mechanism of action of 5-Cyano-1h-indole-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The indole core can also engage in π-π interactions and hydrogen bonding with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Comparison

Key Observations:

- Electrophilicity: The sulfonyl chloride group in the target compound is more reactive than the aldehyde in 5-chloro-1H-indole-3-carbaldehyde, enabling diverse nucleophilic substitutions .

- Steric Profile: Bulky substituents (e.g., triazolyl in ) may hinder reactivity at position 3, whereas the compact sulfonyl chloride group allows for efficient functionalization.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 5-cyano-1H-indole-3-sulfonyl chloride, and how can reaction conditions be optimized to improve yield? A: A common method involves the sulfonation of 5-cyanoindole derivatives using chlorosulfonic acid under controlled temperatures (0–5°C). After sulfonation, the intermediate is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the sulfonyl chloride moiety. For optimization, reaction time, stoichiometry of chlorinating agents, and solvent choice (e.g., dichloromethane or DMF) are critical. Evidence from analogous indole sulfonyl chloride syntheses suggests that dropwise addition of reagents and inert atmospheres (N₂/Ar) minimize side reactions . Post-synthesis, purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .

Advanced Analytical Characterization

Q: How can researchers resolve discrepancies in spectral data (e.g., NMR, HRMS) for 5-cyano-1H-indole-3-sulfonyl chloride derivatives? A: Contradictions in spectral data often arise from residual solvents, tautomerism, or impurities. For example, ¹H NMR signals for the indole NH proton may shift due to solvent polarity or hydrogen bonding. To address this:

- Use deuterated DMSO or CDCl₃ for consistent baseline resolution.

- Confirm molecular ions via high-resolution mass spectrometry (HRMS) in positive/negative ion modes, as sulfonyl chlorides may fragment under certain conditions .

- Cross-validate with ¹³C NMR and IR spectroscopy (e.g., S=O stretching at ~1350–1400 cm⁻¹) .

Stability and Storage

Q: What factors influence the stability of 5-cyano-1H-indole-3-sulfonyl chloride, and how should it be stored for long-term use? A: This compound is moisture-sensitive and prone to hydrolysis. Key stability factors include:

- Temperature: Store at –20°C in airtight containers to prevent degradation.

- Desiccants: Use silica gel or molecular sieves to maintain anhydrous conditions.

- Light exposure: Amber vials mitigate photolytic decomposition.

Accelerated stability studies under varying humidity (40–80% RH) and temperature (4–25°C) can quantify degradation kinetics, with LC-MS monitoring for sulfonic acid byproducts .

Reaction Optimization Using DoE

Q: How can Design of Experiments (DoE) improve the scalability of reactions involving 5-cyano-1H-indole-3-sulfonyl chloride? A: DoE identifies critical parameters (e.g., temperature, reagent ratios, mixing rates) through factorial designs. For example:

- Central Composite Design (CCD): Optimize sulfonation efficiency by varying HSO₃Cl equivalents (1.0–2.5) and reaction times (1–6 hrs).

- Response Surface Methodology (RSM): Model interactions between solvent polarity (e.g., DCM vs. THF) and yield.

Case studies in flow chemistry (e.g., Omura-Sharma-Swern oxidation) demonstrate that continuous-flow reactors enhance reproducibility and reduce exothermic risks .

Addressing Contradictory Reactivity Data

Q: How should researchers interpret conflicting reports on the reactivity of 5-cyano-1H-indole-3-sulfonyl chloride in nucleophilic substitutions? A: Discrepancies often stem from competing reaction pathways. For instance:

- Solvent effects: Polar aprotic solvents (DMF, acetonitrile) favor sulfonamide formation, while non-polar solvents may lead to dimerization.

- Catalysts: Tertiary amines (e.g., Et₃N) accelerate substitutions but may deprotonate the indole NH, altering reactivity .

Validate competing mechanisms using kinetic studies (e.g., monitoring by HPLC) and computational modeling (DFT calculations for transition states) .

Environmental and Safety Considerations

Q: What protocols mitigate risks when handling 5-cyano-1H-indole-3-sulfonyl chloride in high-throughput settings? A: Key measures include:

- Engineering controls: Use fume hoods and closed-system reactors to limit exposure.

- PPE: Nitrile gloves, goggles, and lab coats compliant with ISO 16602.

- Waste disposal: Neutralize residual sulfonyl chloride with aqueous NaHCO₃ before disposal.

Safety data sheets (SDS) for analogous compounds (e.g., 5-chloroindole derivatives) recommend emergency showers and 0.9% saline rinses for eye/skin contact .

Applications in Medicinal Chemistry

Q: How is 5-cyano-1H-indole-3-sulfonyl chloride utilized in designing kinase inhibitors or antimicrobial agents? A: The sulfonyl chloride group enables covalent bonding with target proteins (e.g., ATP-binding pockets in kinases). Case studies include:

- Kinase inhibitors: Conjugation to pyrazole or piperidine scaffolds enhances selectivity (e.g., IC₅₀ < 100 nM for JAK2 inhibitors) .

- Antimicrobials: Sulfonamide derivatives disrupt bacterial folate synthesis. Bioactivity assays (MIC, time-kill curves) validate efficacy against Gram-positive pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.